1-(2-Methylcuban-1-yl)ethanone
Description
1-(2-Methylcuban-1-yl)ethanone is a cubane-based ketone characterized by a rigid cubane scaffold (a cube-shaped hydrocarbon) substituted with a methyl group at the 2-position and an acetyl group at the 1-position.
Properties
CAS No. |
180067-47-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2-methylcuban-1-yl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3(12)11-8-5-4-6(8)10(11,2)7(4)9(5)11/h4-9H,1-2H3 |
InChI Key |
SNODGDCEQSNWPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
Canonical SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
Synonyms |
Ethanone, 1-(2-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic and Alicyclic Ethanones
Key Observations :
- Bioactivity: While cubane derivatives are understudied, aromatic ethanones (e.g., indole-thioethers) show potent antimalarial activity, suggesting that this compound could be optimized for similar targets .
Spectroscopic and Computational Data
- NMR Trends: For 1-(2-Methylphenyl)ethanone, the acetyl group resonates at δ ~2.6 ppm (¹H) and ~208 ppm (¹³C) . Cubane’s symmetry may split signals into distinct patterns.
- QSAR Predictions: Indolyl-ethanone derivatives with nitro/thio groups exhibit enhanced antimalarial activity via electron-withdrawing effects . Cubane’s electron-deficient nature could mimic these effects.
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